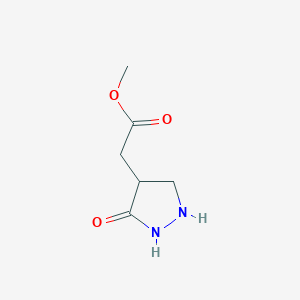
Methyl (3-oxopyrazolidin-4-yl)acetate
Übersicht
Beschreibung
Methyl (3-oxopyrazolidin-4-yl)acetate is a useful research compound. Its molecular formula is C6H10N2O3 and its molecular weight is 158.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Methyl (3-oxopyrazolidin-4-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a detailed overview of its biological activity, synthesizing findings from diverse studies.
Chemical Structure and Properties
This compound belongs to the pyrazolidinone class of compounds, characterized by a five-membered ring containing two nitrogen atoms. The presence of the acetyl group enhances its lipophilicity, which may influence its biological properties.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of various pyrazolidinones, including this compound. The following table summarizes key findings regarding the cytotoxic effects of related compounds:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 2.56 ± 0.13 | G2/M phase arrest, apoptosis induction |
| Compound B | HeLa (Cervical Cancer) | 5.00 ± 0.25 | Induction of oxidative stress |
| This compound | A549 (Lung Cancer) | TBD | TBD |
Note : The IC50 values indicate the concentration required to inhibit cell viability by 50%. Further studies are needed to establish specific IC50 values for this compound.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at the G2/M phase, leading to reduced proliferation rates in cancer cells .
- Apoptosis Induction : Flow cytometry studies demonstrate that these compounds can enhance early and late apoptosis stages in cancer cells, suggesting a mechanism involving programmed cell death .
Antimicrobial Activity
This compound and related pyrazolidinones have also been investigated for their antimicrobial properties. A study reported that certain derivatives exhibit significant activity against multidrug-resistant Gram-negative bacteria, potentially providing an alternative to traditional β-lactam antibiotics .
Summary of Antimicrobial Effects
| Compound | Bacterial Strain | MIC (µg/mL) | Mechanism |
|---|---|---|---|
| Compound C | E. coli | 8.0 | β-lactamase stability |
| Compound D | S. aureus | 16.0 | Cell wall synthesis inhibition |
| This compound | TBD | TBD | TBD |
Case Studies and Research Findings
A notable case study involved the evaluation of a series of pyrazolidinones for their anticancer and antimicrobial activities. The results indicated that modifications in the pyrazolidinone structure significantly influenced biological activity, with some derivatives showing potent effects against cancer cell lines and bacterial strains alike .
Eigenschaften
IUPAC Name |
methyl 2-(3-oxopyrazolidin-4-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c1-11-5(9)2-4-3-7-8-6(4)10/h4,7H,2-3H2,1H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBSEDDDYBSGGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CNNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















